

RepSox: A Comprehensive Technical Guide to its Application in TGF- β Signaling Research

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Compound of Interest

Compound Name: RepSox

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Introduction

RepSox is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF- β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). Its ability to modulate the TGF- β signaling pathway has made it an invaluable tool in a wide range of research areas, including stem cell biology, developmental biology, and cancer research. This technical guide provides an in-depth overview of **RepSox**, its mechanism of action, and detailed protocols for its application in studying TGF- β signaling.

Chemical and Physical Properties

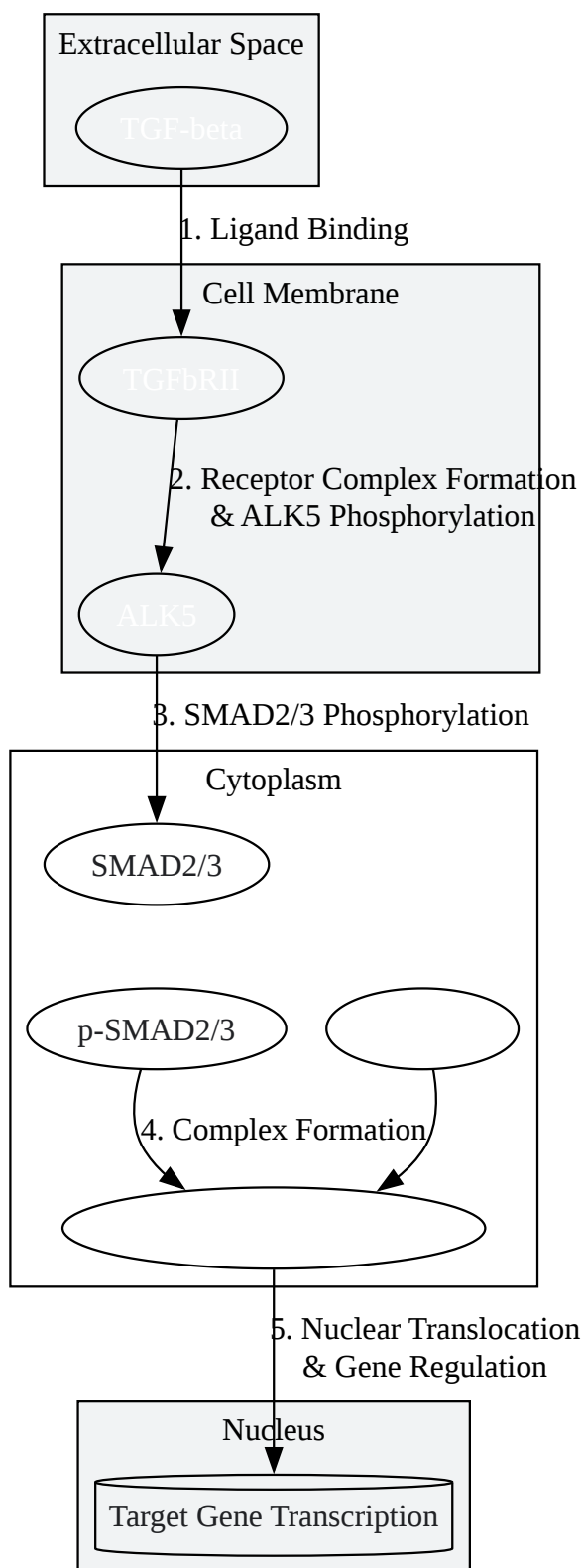
RepSox, with the chemical name 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, is a cell-permeable compound that acts as an ATP-competitive inhibitor of ALK5. [\[1\]](#)[\[2\]](#)

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₁₇ H ₁₃ N ₅ | [3] |
| Molecular Weight | 287.32 g/mol | [3] |
| CAS Number | 446859-33-2 | [3] |
| Appearance | Yellow solid | [4] |
| Purity | ≥98% | [5][6] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM) | [1][7] |
| Storage | Store powder at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for several months. | [8][9] |

Mechanism of Action: Inhibiting the TGF-β Signaling Pathway

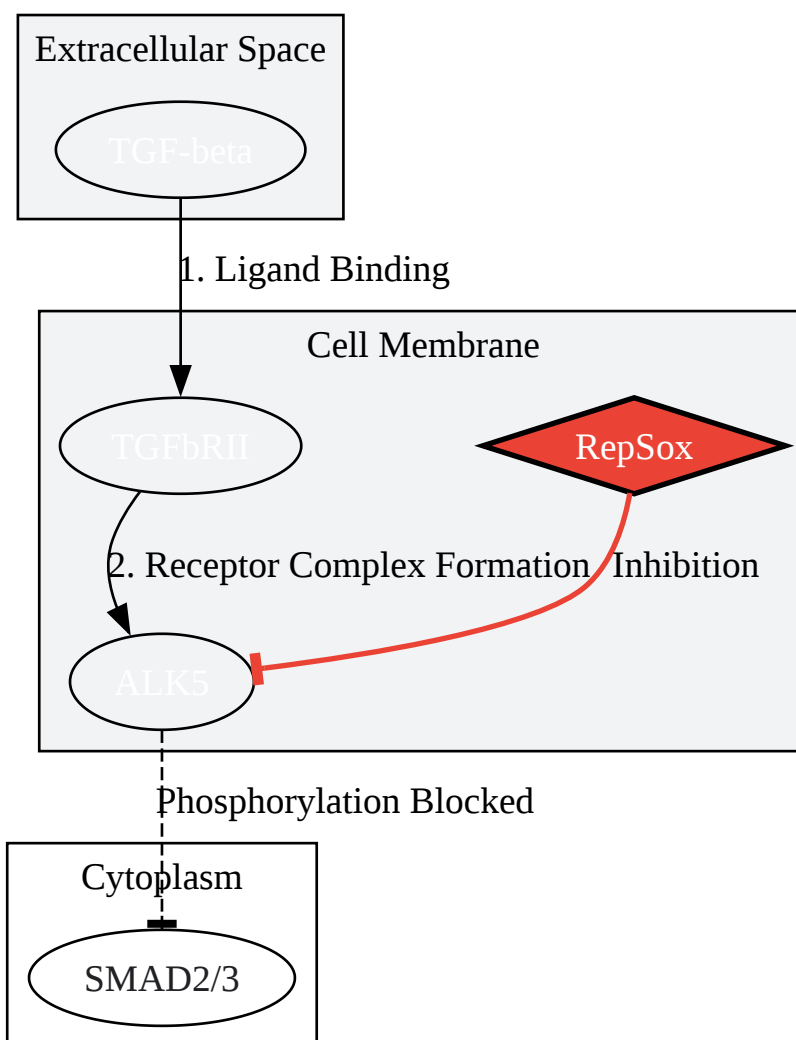
The TGF-β signaling pathway plays a critical role in regulating numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[10][11] The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI/ALK5). This phosphorylation activates ALK5, which in turn phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[10][12]

RepSox selectively inhibits the kinase activity of ALK5 by competing with ATP for its binding site.[1] This prevents the autophosphorylation of ALK5 and the subsequent phosphorylation of SMAD2 and SMAD3, effectively blocking the canonical TGF-β signaling cascade.[13]



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Caption: Canonical TGF-β Signaling Pathway.



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Caption: Mechanism of **RepSox** Inhibition.

Quantitative Data

RepSox exhibits high potency and selectivity for ALK5. The following table summarizes key quantitative data for **RepSox**.

| Parameter | Cell Line/System | Value | Reference(s) |
|--|---------------------|---------------|--------------|
| IC ₅₀ (ALK5 autophosphorylation) | Cell-free assay | 4 nM | [1][2][14] |
| IC ₅₀ (ATP binding to ALK5) | Cell-free assay | 23 nM | [1][14] |
| IC ₅₀ (TGF- β cellular assay) | HepG2 cells | 18 nM | [5] |
| IC ₅₀ (vs. p38 MAPK, JNK1, GSK3) | Cell-free assays | > 16 μ M | [1][5] |
| IC ₅₀ (Cell Viability at 96h) | HOS (osteosarcoma) | 140 μ M | [15][16] |
| IC ₅₀ (Cell Viability at 96h) | 143B (osteosarcoma) | 149.3 μ M | [15][16] |

Experimental Protocols

Preparation of RepSox Stock Solution

Materials:

- **RepSox** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Procedure:

- To prepare a 10 mM stock solution, dissolve 1 mg of **RepSox** in 348 μ L of DMSO.[4]
- Gently warm the solution to 37°C for 2-5 minutes if precipitation is observed.[4]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to several months.[8]

Protocol 1: Generation of Induced Pluripotent Stem Cells (iPSCs) from Mouse Embryonic Fibroblasts (MEFs) with RepSox Replacing Sox2

This protocol describes the generation of iPSCs from MEFs using lentiviral transduction of Oct4, Klf4, and c-Myc, with **RepSox** chemically replacing the need for Sox2 transduction.

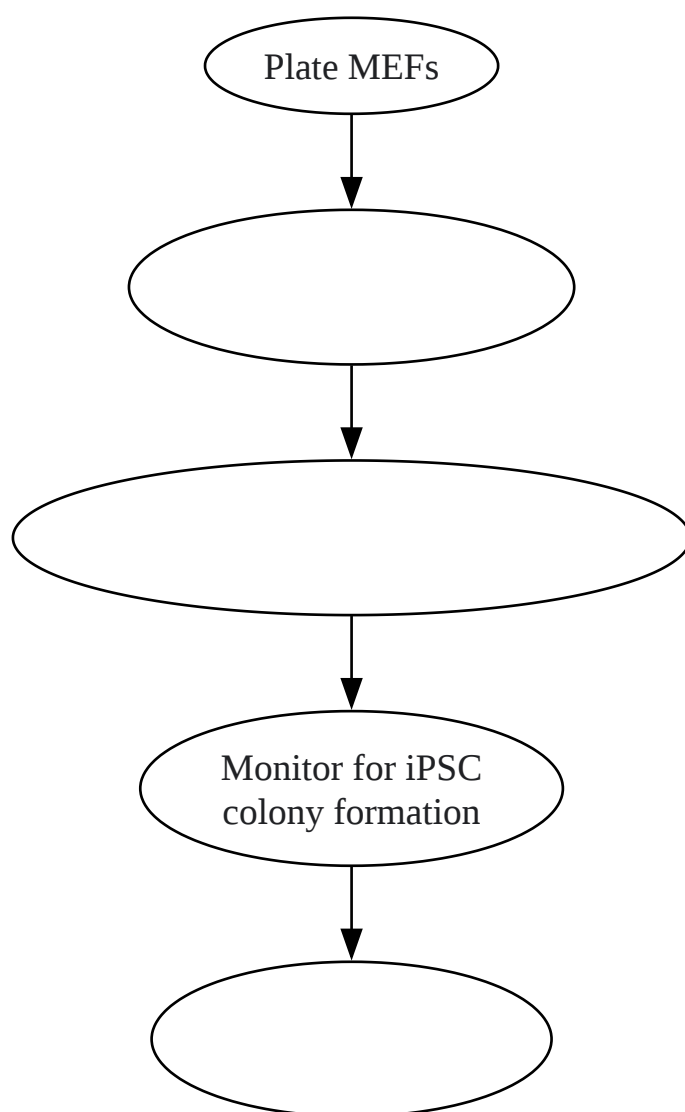
Materials:

- Mouse Embryonic Fibroblasts (MEFs)
- Lentiviral vectors for Oct4, Klf4, and c-Myc
- MEF medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM 2-mercaptoethanol
- iPSC medium: KnockOut DMEM supplemented with 15% KnockOut Serum Replacement, 1% GlutaMAX, 1% Non-Essential Amino Acids, 0.1 mM 2-mercaptoethanol, and 1000 U/mL LIF
- **RepSox** (10 mM stock in DMSO)
- Polybrene
- Gelatin-coated culture dishes

Procedure:

- Day -2: MEF Plating: Plate MEFs onto gelatin-coated 6-well plates at a density of 2×10^5 cells per well in MEF medium.
- Day -1: Lentiviral Transduction: Replace the medium with fresh MEF medium containing polybrene (final concentration 4-8 $\mu\text{g/mL}$). Add the lentiviruses for Oct4, Klf4, and c-Myc to the cells. Incubate overnight.
- Day 0: Start of Reprogramming: Replace the virus-containing medium with fresh iPSC medium.

- Day 1 onwards: **RepSox** Treatment: Add **RepSox** to the iPSC medium to a final concentration of 10 μ M. Change the medium every other day with fresh iPSC medium containing **RepSox**.
- Day 14-21: iPSC Colony Formation: Monitor the plates for the emergence of iPSC colonies, which typically appear around day 14-21.[17] iPSC colonies will have a distinct morphology, being compact with well-defined borders.
- Day 21 onwards: Colony Picking and Expansion: Once colonies are large enough, they can be manually picked and transferred to new gelatin-coated plates with fresh iPSC medium for expansion.



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Caption: iPSC Generation Workflow with **RepSox**.

Protocol 2: Direct Conversion of Human Fibroblasts into Neurons

This protocol outlines a method for the direct chemical conversion of human fibroblasts into functional neurons using a cocktail of small molecules that includes **RepSox**.[\[13\]](#)

Materials:

- Human dermal fibroblasts
- Fibroblast medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Neuronal Induction Medium (NIM): Neurobasal medium supplemented with N2 and B27 supplements, and a cocktail of small molecules including CHIR99021 (3 μ M), LDN193189 (0.5 μ M), **RepSox** (1 μ M), Forskolin (10 μ M), and Y-27632 (10 μ M).
- Poly-L-ornithine and Laminin coated culture dishes

Procedure:

- Day -1: Fibroblast Plating: Plate human fibroblasts onto poly-L-ornithine and laminin-coated plates at a density of 5×10^4 cells/cm² in fibroblast medium.
- Day 0: Induction of Conversion: Replace the fibroblast medium with Neuronal Induction Medium (NIM).
- Day 2-14: Neuronal Maturation: Change the NIM every 2-3 days. Monitor the cells for morphological changes, such as the appearance of bipolar or multipolar neuron-like cells.
- Day 14 onwards: Characterization: After 2-3 weeks of induction, the cells can be characterized for the expression of neuronal markers (e.g., β -III tubulin, MAP2) by immunocytochemistry and for functional properties by electrophysiology.

Protocol 3: Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol describes how to assess the inhibitory effect of **RepSox** on TGF- β -induced SMAD2/3 phosphorylation.

Materials:

- Cells responsive to TGF- β (e.g., HaCaT, HepG2)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Treatment:** Plate cells and allow them to adhere overnight. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of **RepSox** (e.g., 0, 10, 100, 1000 nM) for 1 hour. Stimulate the cells with TGF- β 1 (e.g., 5 ng/mL) for 30-60 minutes.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:**

- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMAD2/3 to total SMAD2/3 and the loading control.

Conclusion

RepSox is a powerful and versatile tool for researchers studying the TGF-β signaling pathway. Its high potency and selectivity for ALK5 allow for precise inhibition of the canonical TGF-β cascade, enabling the elucidation of its role in a multitude of biological processes. The protocols provided in this guide offer a starting point for utilizing **RepSox** in key applications such as cellular reprogramming and directed differentiation. As research in these fields continues to advance, the utility of **RepSox** as a critical research reagent is certain to expand.

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